molecular formula C19H16N4O5 B11692674 N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11692674
M. Wt: 380.4 g/mol
InChI Key: NALIIICREMKATF-KEBDBYFISA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine and a carbonyl compound

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H16N4O5/c1-11-7-15(14-5-3-4-6-16(14)21-11)19(25)22-20-10-12-8-13(23(26)27)9-17(28-2)18(12)24/h3-10,24H,1-2H3,(H,22,25)/b20-10+

InChI Key

NALIIICREMKATF-KEBDBYFISA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])OC)O

solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-methylquinoline-4-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor or antimicrobial agent.

    Medicine: Explored for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its nitro and methoxy groups can participate in redox reactions, contributing to its biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-iodobenzohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and nitro groups, along with the quinoline backbone, makes it a versatile compound for various applications .

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